
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound known for its distinctive chemical structure and diverse reactivity. This compound, featuring a tetrahydroquinoline core, is an important building block in the synthesis of various biologically active molecules. Its stereochemistry (S-enantiomer) adds to its significance in medicinal chemistry, as the spatial arrangement can significantly influence its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically begins with readily available starting materials like substituted anilines and ethyl acetoacetate. A common synthetic route involves the following steps:
Cyclization: : The substituted aniline reacts with ethyl acetoacetate under acidic conditions, leading to the formation of the quinoline core.
Reduction: : The quinoline core undergoes catalytic hydrogenation, yielding the tetrahydroquinoline intermediate.
Esterification: : The final step involves esterifying the carboxylic acid with ethanol, producing the ethyl ester.
Industrial Production Methods
On an industrial scale, similar synthetic routes are employed but optimized for higher yields and cost efficiency. Catalysts and reaction conditions are fine-tuned to ensure consistency and purity of the product.
化学反応の分析
Types of Reactions
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form quinolone derivatives.
Reduction: : Catalytic hydrogenation can further reduce the compound to more saturated analogs.
Substitution: : The nitrogen atom in the tetrahydroquinoline ring allows for substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Typical reagents used include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : like palladium on carbon (Pd/C) for hydrogenation.
Substitution reagents: : including halogenating agents and organometallic reagents.
Major Products Formed
Oxidation: : leads to quinolone derivatives.
Reduction: : yields saturated tetrahydroquinoline analogs.
Substitution: : results in various functionalized tetrahydroquinoline derivatives.
科学的研究の応用
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate has a broad range of scientific research applications:
Chemistry: : Used as a key intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a structural motif in the design of enzyme inhibitors and other bioactive compounds.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate in biological systems often involves:
Molecular Targets: : Interacting with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Modulating key signaling pathways, leading to its therapeutic effects.
類似化合物との比較
Compared to similar compounds, Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its stereochemistry and specific reactivity. Similar compounds include:
Quinolines: : Like 2-phenylquinoline.
Isoquinolines: : Such as 1-benzylisoquinoline.
Other tetrahydroquinoline derivatives: : Such as (R)-1,2,3,4-tetrahydroquinoline-4-carboxylate.
These compounds share the quinoline or isoquinoline core but differ in their substituents and stereochemistry, which results in varied biological activities and chemical reactivities.
Hope this helps! Any particular section you want to explore in more detail?
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
ethyl (4S)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1 |
InChIキー |
KAPGAOSLPHJFCS-JTQLQIEISA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCNC2=CC=CC=C12 |
正規SMILES |
CCOC(=O)C1CCNC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



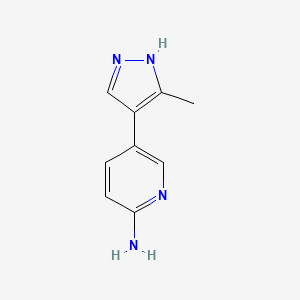

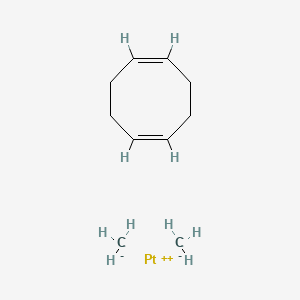
![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
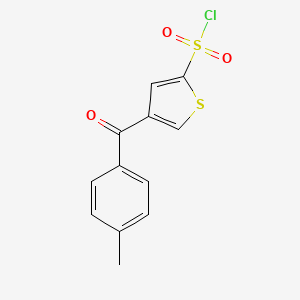

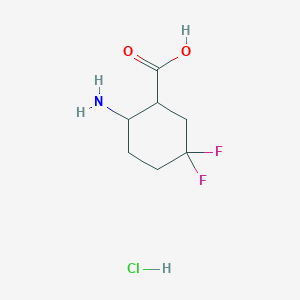

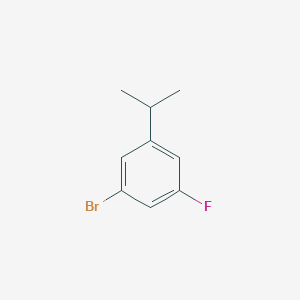
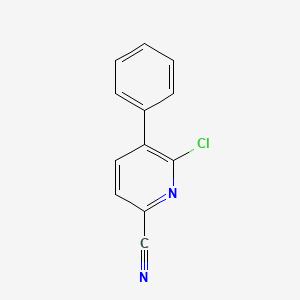
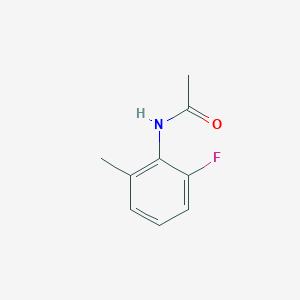

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
